molecular formula C10H21NaO4S B12303326 Sodium n-Decyl-d21 Sulfate

Sodium n-Decyl-d21 Sulfate

Cat. No.: B12303326
M. Wt: 281.46 g/mol
InChI Key: XZTJQQLJJCXOLP-WGFLCCPBSA-M
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Description

Sodium n-Decyl-d21 Sulfate is an isotopically labeled compound, specifically deuterated, which means that the hydrogen atoms in the molecule are replaced with deuterium. This compound is primarily used in scientific research due to its unique properties that allow for detailed studies in various fields, including chemistry, biology, and environmental science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium n-Decyl-d21 Sulfate involves the deuteration of decanol followed by its sulfonation. The process typically starts with the preparation of n-decanol-d21, which is then reacted with sulfur trioxide or chlorosulfonic acid to produce the corresponding sulfate ester. The final step involves neutralizing the ester with sodium hydroxide to obtain this compound .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar route but on a larger scale. The process involves continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the removal of impurities and the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Sodium n-Decyl-d21 Sulfate primarily undergoes reactions typical of sulfates, including hydrolysis, oxidation, and substitution reactions.

Common Reagents and Conditions:

    Hydrolysis: In the presence of water, this compound can hydrolyze to produce decanol-d21 and sulfuric acid.

    Oxidation: Strong oxidizing agents, such as potassium permanganate, can oxidize the decyl chain, leading to the formation of decanoic acid derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where the sulfate group is replaced by other nucleophiles, such as halides.

Major Products: The major products formed from these reactions include decanol-d21, decanoic acid derivatives, and various substituted decyl compounds .

Scientific Research Applications

Sodium n-Decyl-d21 Sulfate is widely used in scientific research due to its unique isotopic labeling. Some of its applications include:

    Chemistry: Used as a reference compound in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and reaction mechanisms.

    Biology: Employed in studies of membrane proteins and lipid interactions due to its surfactant properties.

    Medicine: Utilized in drug delivery research to understand the interactions between surfactants and pharmaceutical compounds.

    Industry: Applied in the formulation of detergents and emulsifiers, as well as in environmental studies to trace the fate of pollutants

Mechanism of Action

The mechanism of action of Sodium n-Decyl-d21 Sulfate involves its surfactant properties, which allow it to interact with lipid membranes and proteins. The compound can disrupt lipid bilayers, leading to the solubilization of membrane proteins. This property is particularly useful in biochemical and pharmaceutical research, where it aids in the extraction and analysis of membrane-bound proteins .

Comparison with Similar Compounds

  • Sodium dodecyl sulfate
  • Sodium decyl sulfonate
  • Sodium lauryl sulfate

Comparison: Sodium n-Decyl-d21 Sulfate is unique due to its deuterium labeling, which makes it particularly useful in NMR spectroscopy and other isotopic studies. Compared to Sodium dodecyl sulfate and Sodium lauryl sulfate, this compound offers enhanced stability and specificity in isotopic labeling studies. Sodium decyl sulfonate, while similar in structure, does not provide the same level of isotopic enrichment and is less commonly used in detailed molecular studies .

Properties

Molecular Formula

C10H21NaO4S

Molecular Weight

281.46 g/mol

IUPAC Name

sodium;1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-henicosadeuteriodecyl sulfate

InChI

InChI=1S/C10H22O4S.Na/c1-2-3-4-5-6-7-8-9-10-14-15(11,12)13;/h2-10H2,1H3,(H,11,12,13);/q;+1/p-1/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2;

InChI Key

XZTJQQLJJCXOLP-WGFLCCPBSA-M

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])OS(=O)(=O)[O-].[Na+]

Canonical SMILES

CCCCCCCCCCOS(=O)(=O)[O-].[Na+]

Origin of Product

United States

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